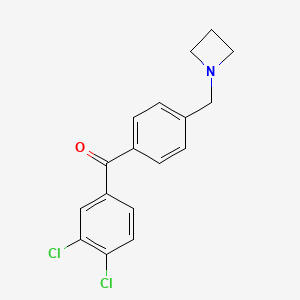

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

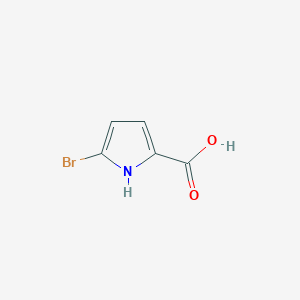

“Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate” is a compound that falls under the category of indazole derivatives . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known to possess a wide range of pharmacological activities .

Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The specific molecular structure of “Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate” was not found in the retrieved papers.Scientific Research Applications

Anticancer Applications

Indazole derivatives, including Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate, have shown promise in anticancer research. They are explored for their potential to inhibit cell growth in various cancer cell lines, including colon and melanoma . The compound’s ability to interact with key biological targets makes it a valuable scaffold for developing novel anticancer agents.

Anti-Inflammatory and Analgesic Effects

The indazole nucleus is a common feature in drugs with anti-inflammatory and analgesic properties . Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate may serve as a precursor in synthesizing new compounds that can modulate inflammatory pathways and provide pain relief.

Antimicrobial Activity

Research has indicated that indazole-containing compounds can exhibit significant antibacterial and antifungal activities . This makes Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Antiviral Properties

Indazole derivatives have been identified with antiviral activities, including potential anti-HIV effects . Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate could be utilized in synthesizing compounds that target specific stages of viral replication or protein function.

Neuroprotective Effects

Some indazole compounds have shown neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate might be used to develop drugs that protect neuronal cells from damage or degeneration.

Cardiovascular Research

Indazole derivatives have been associated with cardiovascular benefits, such as antihypertensive effects . Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate could contribute to creating new treatments for hypertension and other cardiovascular conditions.

Metabolic Disorders

Compounds with the indazole moiety have been explored for their potential in treating metabolic disorders, including diabetes . Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate may play a role in the synthesis of drugs that regulate metabolic pathways.

Enzyme Inhibition

Indazole compounds are known to act as enzyme inhibitors, which is crucial for regulating various biochemical pathways . Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate could be key in developing inhibitors for enzymes that are therapeutic targets in various diseases.

Mechanism of Action

Target of Action

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate, also known as methyl 4-amino-3-chloro-2H-indazole-6-carboxylate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . These interactions can result in changes at the molecular and cellular levels, contributing to the compound’s overall effect.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to have various biological activities , suggesting that the compound could have multiple effects at the molecular and cellular levels.

properties

IUPAC Name |

methyl 4-amino-3-chloro-2H-indazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEIXZDNAUWXPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C(=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646367 |

Source

|

| Record name | Methyl 4-amino-3-chloro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885521-29-9 |

Source

|

| Record name | Methyl 4-amino-3-chloro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)